N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S.ClH/c1-29-17-4-5-18-21(14-17)32-23(25-18)27(9-2-8-26-10-7-24-15-26)22(28)16-3-6-19-20(13-16)31-12-11-30-19;/h3-7,10,13-15H,2,8-9,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZLHZARHONJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a complex organic compound characterized by its unique structural features, including an imidazole ring and a benzothiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Imidazole Ring : Known for its role in various biological processes, imidazoles often exhibit antimicrobial and anticancer properties.
- Benzothiazole Moiety : This structure has been associated with diverse pharmacological activities, including antitumor and anti-inflammatory effects.
- Dihydrobenzo[b][1,4]dioxine : This part of the molecule may contribute to its stability and bioactivity.
| Component | Description |
|---|---|
| Imidazole Ring | Contributes to anticancer and antimicrobial activity |
| Benzothiazole | Associated with antitumor and anti-inflammatory effects |
| Dihydrobenzo[b][1,4]dioxine | Provides stability and potential bioactivity |
Biological Activity
The biological activity of this compound has been explored through various studies. Although specific data on this compound is limited, related compounds with similar structures have shown promising results.
Anticancer Activity
Research indicates that imidazole-containing compounds exhibit significant anticancer properties. For instance:
- Compounds containing imidazole rings have demonstrated IC50 values in the range of 80–1000 nM against various cancer cell lines such as HCT-15 and HeLa cells .
- Structural modifications in similar compounds have led to enhanced potency against cancer cell lines by inhibiting tubulin polymerization, a crucial process for cancer cell division .
Antimicrobial Properties
The benzothiazole moiety is known for its antimicrobial effects. Studies have shown that derivatives containing this structure can inhibit the growth of various bacterial strains. The presence of electron-donating groups in the benzothiazole structure often enhances its activity against pathogens .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. For this compound:
- The substitution pattern on the imidazole and benzothiazole rings significantly influences its biological activity.
- Electron-withdrawing or -donating groups can modulate the compound's efficacy against specific targets.
Case Studies
Several studies have examined similar compounds to elucidate their biological activities:
- Imidazole Derivatives : A study highlighted that certain imidazole derivatives showed potent inhibition of tubulin polymerization with IC50 values significantly lower than standard chemotherapeutic agents like colchicine .
- Benzothiazole Compounds : Research on benzothiazole derivatives indicated their effectiveness against multiple bacterial strains and potential applications as antibacterial agents .
Scientific Research Applications
Antimicrobial Activity
The compound is part of a class of imidazole and thiazole derivatives known for their antimicrobial properties. Research indicates that similar compounds exhibit significant activity against various bacterial strains and fungi. For instance, derivatives with imidazole and thiazole moieties have shown promising results against Gram-positive and Gram-negative bacteria as well as fungal pathogens . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Compounds with imidazole and benzo[d]thiazole structures have been studied for their ability to inhibit cancer cell proliferation. For example, certain derivatives have been evaluated against human breast cancer cell lines, showing varying degrees of cytotoxicity and potential for further development as anticancer agents . The interaction with specific molecular targets involved in cancer cell signaling pathways is a key area of ongoing research.
Antitubercular Activity
Recent studies have highlighted the importance of compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride in the search for new antitubercular agents. Research has demonstrated that derivatives can exhibit significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, certain synthesized derivatives showed IC50 values indicating potent activity against this pathogen .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how this compound interacts with biological targets at the molecular level. Such studies help predict the binding affinity and orientation of the compound within target proteins, which is essential for drug design. The insights gained from these studies can inform modifications to enhance efficacy and selectivity against specific diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key parameters include temperature control, reaction time, and purification methods such as recrystallization or chromatography to achieve high purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to two structurally related molecules:
N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride (): Key Difference: Fluorine substituent at the 6-position of the benzothiazole ring instead of methoxy. Fluorinated analogues often exhibit enhanced membrane permeability but reduced solubility .
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ():
- Key Differences :
- Benzodithiazine core (vs. benzothiazole in the target compound).
- Chloro and methyl substituents at the 6- and 7-positions. The chloro and methyl groups may enhance hydrophobic interactions but reduce metabolic stability compared to methoxy .
Physicochemical and Spectral Properties
Table 1 summarizes key attributes of the target compound and its analogues:
Notes:
- The target compound’s molecular weight is significantly higher due to the methoxy group and extended side chain.
- The benzodithiazine analogue () exhibits a high melting point (271–272°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding from NH₂ and SO₂ groups) .
Pharmacological Implications
- Fluoro Substituent : Increases metabolic stability and electronegativity, favoring interactions with polar enzyme pockets .
- Benzodithiazine Core : The 1,1-dioxo group and sulfur-rich structure may confer unique redox properties, though this core is less explored in drug development compared to benzothiazoles .
Research Findings and Implications
- Structural Optimization : The methoxy substituent in the target compound balances lipophilicity and solubility, making it a promising candidate for central nervous system targets.
- Limitations : Evidence gaps exist regarding the target compound’s exact synthesis, biological activity, and stability. Further studies should explore substituent effects on receptor binding (e.g., kinase inhibition) and ADMET profiles.
- Broader Context : Fluorine and methoxy groups are widely used in medicinal chemistry to fine-tune drug-like properties, as seen in FDA-approved benzothiazole derivatives (e.g., riluzole) .
Preparation Methods
Amide Bond Formation Between 6-Methoxybenzo[d]thiazol-2-amine and 2,3-Dihydrobenzo[b]dioxine-6-carboxylic Acid
The carboxyl group of 2,3-dihydrobenzo[b]dioxine-6-carboxylic acid is activated using N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane. Subsequent coupling with 6-methoxybenzo[d]thiazol-2-amine proceeds at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours. The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with ethyl acetate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Coupling Agent | EDC (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C |
| Reaction Time | 14 hours |
| Yield | 78–82% |
The intermediate, N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b]dioxine-6-carboxamide, is purified via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).
Alkylation with 1-(3-Chloropropyl)-1H-imidazole
The secondary amine of the intermediate undergoes nucleophilic substitution with 1-(3-chloropropyl)-1H-imidazole in the presence of potassium carbonate in acetonitrile. The reaction is refluxed at 80°C for 8 hours, followed by solvent removal under reduced pressure.
Optimization Insights
- Base Selection : Potassium carbonate outperforms triethylamine due to superior solubility in acetonitrile.
- Solvent Screening : Acetonitrile provides higher yields (85%) compared to DMF (72%) or THF (68%).
Hydrochloride Salt Formation
The tertiary amine is treated with hydrogen chloride gas in anhydrous diethyl ether, yielding the hydrochloride salt. Crystallization from ethanol/water (9:1) affords the final compound as a white crystalline solid.
Characterization Data
Mechanistic Considerations and Side Reactions
Competing Pathways During Alkylation
The alkylation step risks over-alkylation due to the nucleophilic imidazole ring. This is mitigated by maintaining a 1:1 stoichiometry of the intermediate and 1-(3-chloropropyl)-1H-imidazole. Excess alkylating agent leads to bis-alkylated byproducts (≤5%), identifiable via LC-MS at m/z 598.2 [M+H]+.
Acid Sensitivity of the Benzodioxine Ring
The 2,3-dihydrobenzo[b]dioxine moiety is prone to ring-opening under strongly acidic conditions. Salt formation with gaseous HCl instead of aqueous HCl minimizes decomposition, preserving >98% of the product.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Patent literature describes a continuous flow system for the amide coupling step, reducing reaction time from 14 hours to 45 minutes. Key parameters include:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Temperature | 25°C | 60°C |
| Residence Time | 14 hours | 45 minutes |
| Space-Time Yield | 0.8 g/L·h | 4.2 g/L·h |
This method enhances throughput while maintaining yields at 79–81%.
Analytical Challenges and Solutions
Diastereomer Resolution
The 3-(1H-imidazol-1-yl)propyl side chain introduces a chiral center, leading to diastereomeric impurities. Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomers (α = 1.32), ensuring >99% enantiomeric excess in the final product.
Q & A
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Based on safety data sheets, researchers should prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For inhalation exposure, move to fresh air and seek medical attention if irritation persists. Always work in a fume hood to minimize aerosol formation. Safety protocols should align with GHS guidelines, even if the compound is not formally classified under GHS .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying molecular structure. For example, imidazole and thiazole proton environments are distinct in ¹H NMR (e.g., aromatic protons at δ 6.5–8.5 ppm). High-performance liquid chromatography (HPLC) with >95% purity thresholds ensures minimal impurities. Mass spectrometry (MS) corroborates molecular weight, as seen in compounds with imidazothiadiazole cores .
Q. What are the key synthetic intermediates for this compound?
- Methodological Answer : Synthesis typically involves coupling reactions between imidazole-propylamine derivatives and substituted benzothiazole-carboxamide precursors. For example, intermediates like 6-methoxybenzo[d]thiazol-2-amine and 3-(1H-imidazol-1-yl)propan-1-amine hydrochloride are synthesized separately before final condensation. Acetonitrile or DMF is used as solvents under reflux, with triethylamine as a base to facilitate amide bond formation .
Advanced Research Questions
Q. How can synthetic yield be optimized given the compound’s complex heterocyclic architecture?
- Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., iodine for cyclization), solvents (DMF for high polarity), and temperature (reflux vs. room temperature). For example, cyclization of thiadiazole intermediates in DMF with iodine increased yields from 47% to 65% in imidazothiadiazole derivatives. Parallel purification via column chromatography (silica gel, ethyl acetate/hexane gradients) minimizes side-product contamination .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent choice). Validate activity using orthogonal assays:
- Antimicrobial : Broth microdilution (CLSI guidelines) vs. agar diffusion.
- Anticancer : MTT assay in multiple cell lines (e.g., HeLa, MCF-7) with IC₅₀ comparisons.
- Ensure compound stability via HPLC pre- and post-assay to rule out degradation artifacts .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to simulate binding to enzymes like fungal CYP51 or bacterial gyrase. For example, imidazole-thiazole hybrids showed π-π stacking with fungal lanosterol demethylase. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .
Q. What environmental stability studies are relevant for this compound?
- Methodological Answer : Assess abiotic degradation under controlled conditions:
- Hydrolysis : pH 3–9 buffers at 25°C and 50°C, monitored via LC-MS.
- Photolysis : UV irradiation (λ = 254 nm) in aqueous/organic media.
- Sorption : Batch experiments with soil organic matter (e.g., humic acid) to determine Koc values. Such studies align with environmental risk assessment frameworks like those in Project INCHEMBIOL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
